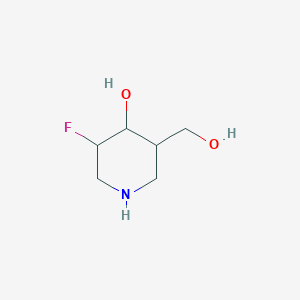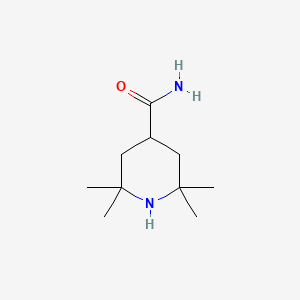
2,2,6,6-Tetramethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidine-4-carboxamide is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups attached to the piperidine ring, which significantly influences its chemical properties and reactivity. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxamide typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with a carboxylating agent. One common method starts with the conjugate addition of ammonia to phorone, forming triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield 2,2,6,6-Tetramethylpiperidine .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidizing agents like oxone.
Reduction: The compound can be reduced using reducing agents such as hydrazine.
Substitution: It participates in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, iodine.
Reducing Agents: Hydrazine, lithium aluminum hydride.
Substitution Reagents: Allylic chlorides, carbon dioxide, phenylsilane.
Major Products:
Hydroxylamines: Formed through oxidation.
N-Methylated Amines: Produced via N-methylation reactions.
Sulfenamide Compounds: Result from reactions with heterocyclic thiols.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in organic synthesis to prepare metallo-amide bases and silylketene acetals.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-carboxamide involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. The compound’s steric hindrance due to the four methyl groups prevents unwanted side reactions, making it highly selective in its reactivity .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-Tetramethylpiperidine: Another derivative with applications in the synthesis of light stabilizers.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the production of specialized materials.
Uniqueness: 2,2,6,6-Tetramethylpiperidine-4-carboxamide stands out due to its specific functional group, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a hindered base while maintaining stability under various conditions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-9(2)5-7(8(11)13)6-10(3,4)12-9/h7,12H,5-6H2,1-4H3,(H2,11,13) |
Clé InChI |
YEIHUTHWXYACCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)



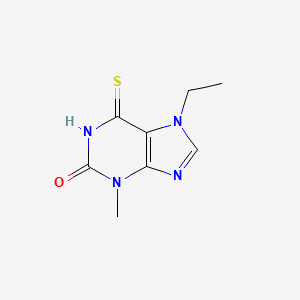
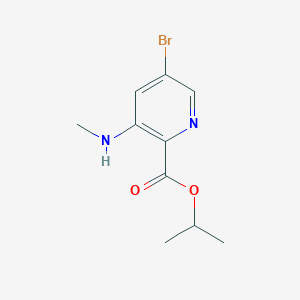
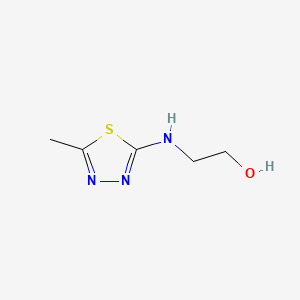
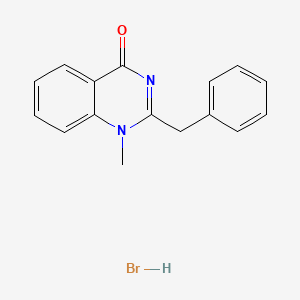
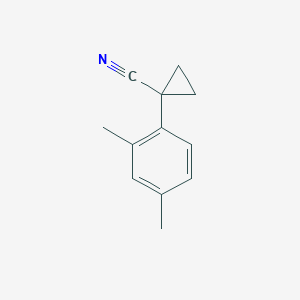
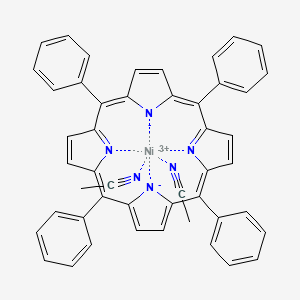
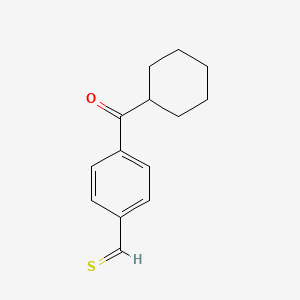
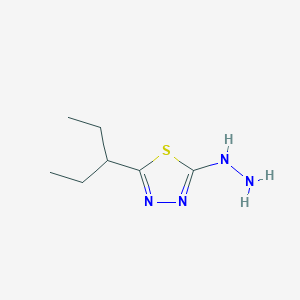
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
